molecular formula C9H14N2S B1443067 3-(5-Methyl-1,3-thiazol-2-yl)piperidine CAS No. 1248102-35-3

3-(5-Methyl-1,3-thiazol-2-yl)piperidine

Cat. No.: B1443067
CAS No.: 1248102-35-3
M. Wt: 182.29 g/mol
InChI Key: JTFGCOFDZSFVJB-UHFFFAOYSA-N
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Description

“3-(5-Methyl-1,3-thiazol-2-yl)piperidine” is a compound with the molecular formula C9H14N2S and a molecular weight of 182.29 . It is a part of a collection of unique chemicals provided to early discovery researchers .


Synthesis Analysis

The synthesis of piperidine derivatives, which includes “this compound”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been widespread .


Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the pharmaceutical industry and is an important synthetic medicinal block for drug construction .


Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C9H14N2S), molecular weight (182.29), and its SMILES string (CC1=CSC(C2CNCCC2)=N1) .

Scientific Research Applications

Antimicrobial Applications

Piperidine-mediated Synthesis of Thiazolyl Chalcones Piperidine-mediated synthesis involving 3-(5-Methyl-1,3-thiazol-2-yl)piperidine leads to the production of thiazolyl chalcones and their derivatives, which have been identified as potent antimicrobial agents. The compounds synthesized through this process exhibit significant potency in combating microbial infections (Venkatesan & Maruthavanan, 2012).

Antimicrobial Evaluation of Thiazolo[3,2-a] Pyridine Derivatives Thiazolo[3,2-a]pyridine and thiazolo[2′,3′:6,1]-pyrido[2,3-d]pyrimidine derivatives synthesized using a process involving piperidine have demonstrated significant antimicrobial activity. These compounds have been effective against a range of bacterial and fungal strains, highlighting their potential in antimicrobial treatment strategies (El-Hag Ali et al., 2005).

Anticancer and Antiproliferative Applications

Anticancer Evaluation of 1,3-Thiazoles Compounds with a piperidine substituent at C2 of the 1,3-thiazole cycle have shown promising anticancer activity. These compounds were particularly effective against various cancer cell lines, including lung, kidney, breast cancer, and melanoma, indicating their potential as anticancer agents (Turov, 2020).

Antiproliferative Effect of Novel Thiazolidinone Conjugates Novel thiazolidinone analogues synthesized using piperidine-based structures have shown significant antiproliferative effects on human leukemic cells. These compounds have the potential to induce cell death, suggesting their application in cancer treatment strategies (Kumar et al., 2014).

Insecticidal Applications

Insecticidal Activity of Piperidine Thiazole Compounds Novel piperidine thiazole compounds have demonstrated considerable insecticidal activities, particularly against armyworms. The lethal rates of these compounds at certain concentrations indicate their potential utility in agricultural pest control (Ding et al., 2019).

Biochemical Analysis

Biochemical Properties

3-(5-Methyl-1,3-thiazol-2-yl)piperidine plays a significant role in various biochemical reactions. It interacts with enzymes such as cyclooxygenase (COX) and proteins involved in inflammatory pathways. The compound has been shown to inhibit COX-1 and COX-2 enzymes, which are crucial in the biosynthesis of prostaglandins, thereby exhibiting anti-inflammatory properties . Additionally, molecular docking studies have revealed its binding affinity to these enzymes, supporting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and oxidative stress. The compound modulates gene expression related to inflammatory cytokines and enzymes, thereby reducing inflammation at the cellular level . Furthermore, it affects cellular metabolism by altering the production of reactive oxygen species (ROS) and enhancing antioxidant defenses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . The compound also interacts with nuclear factor-kappa B (NF-κB) signaling pathways, leading to decreased expression of inflammatory genes . These interactions highlight its potential as an anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its anti-inflammatory properties, although prolonged exposure may lead to adaptive cellular responses that could alter its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation without significant adverse effects . At higher doses, it may exhibit toxicity, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It is known to interact with organic anion-transporting polypeptides (OATPs) and P-glycoprotein, which facilitate its cellular uptake and distribution . These interactions affect its localization and accumulation in target tissues, influencing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling proteins . Post-translational modifications, such as phosphorylation, may direct it to specific cellular compartments, enhancing its functional specificity . These localization patterns are essential for understanding its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

5-methyl-2-piperidin-3-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S/c1-7-5-11-9(12-7)8-3-2-4-10-6-8/h5,8,10H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFGCOFDZSFVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Methyl-1,3-thiazol-2-yl)piperidine
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